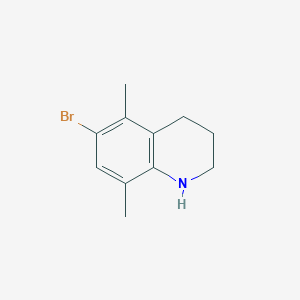
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a common structure in many biological molecules, such as nucleotides. The benzylthio and cyclohexylacetamide groups are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula and the known structures of similar compounds. It likely has a planar pyrimidine ring with benzylthio and cyclohexylacetamide groups attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The benzylthio group might be susceptible to oxidation, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Scientific Research Applications
Antifungal Properties
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide: exhibits antifungal activity. Specifically, two derivatives—2-((4-iodobenzyl)thio)benzo[d]thiazole (3aj) and 2-(benzylthio)benzo[d]oxazole (3ba)—have demonstrated better inhibitory effects against Botrytis cinerea and Fusarium oxysporum compared to the commercial fungicide Captan . These compounds could be promising candidates for controlling fungal infections in agriculture and medicine.
Thiazino-Benzimidazole Derivatives
The synthesis of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole involves intramolecular heterocyclization of alkylated, benzylated, and bromoalkylated benzimidazole-thione. These derivatives have been characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectroscopy . Investigating their biological activities could reveal potential therapeutic applications.
Colon Cancer Research
Oxidative stress, COX-2, LDHA, and hyperglycemia play interconnected roles in the etiology, progression, and metastasis of colon cancer. Novel compounds, including those containing the 2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine scaffold, have been evaluated for their impact on these pathways. Understanding their effects may contribute to the development of targeted therapies for colon cancer .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-17(20-15-9-5-2-6-10-15)11-16-12-18(24)22-19(21-16)25-13-14-7-3-1-4-8-14/h1,3-4,7-8,12,15H,2,5-6,9-11,13H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOPZZXEVZNQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2832252.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2832257.png)


![N-benzyl-2-({4-ethyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2832261.png)


![Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2832265.png)

![Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate](/img/structure/B2832271.png)
![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2832272.png)